BenchChemオンラインストアへようこそ!

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Structure-Activity Relationship (SAR) Oxadiazole chemistry Computational drug design

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 533869-92-0; PubChem CID is a synthetic small molecule comprising a 1,3,4-oxadiazole core, a 3-methoxyphenyl substituent at the oxadiazole C5 position, and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. The compound has a molecular weight of 442.5 g/mol, a molecular formula of C21H22N4O5S, a calculated XLogP of 2.5, a topological polar surface area (TPSA) of 123 Ų, one hydrogen bond donor, eight hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C21H22N4O5S
Molecular Weight 442.49
CAS No. 533869-92-0
Cat. No. B2543637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS533869-92-0
Molecular FormulaC21H22N4O5S
Molecular Weight442.49
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C21H22N4O5S/c1-29-17-7-5-6-16(14-17)20-23-24-21(30-20)22-19(26)15-8-10-18(11-9-15)31(27,28)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,22,24,26)
InChIKeyUGUNPQOSLJJJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 533869-92-0) – Compound Identity and Core Characteristics for Procurement Evaluation


N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 533869-92-0; PubChem CID 2158934) is a synthetic small molecule comprising a 1,3,4-oxadiazole core, a 3-methoxyphenyl substituent at the oxadiazole C5 position, and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. The compound has a molecular weight of 442.5 g/mol, a molecular formula of C21H22N4O5S, a calculated XLogP of 2.5, a topological polar surface area (TPSA) of 123 Ų, one hydrogen bond donor, eight hydrogen bond acceptors, and six rotatable bonds [1]. The 3-methoxyphenyl substitution pattern on the oxadiazole ring distinguishes this compound from its close analogs bearing 4-methoxyphenyl, 2,5-dimethylphenyl, or 3,4-dimethylphenyl groups, which may alter target binding and physicochemical properties .

Why Generic Substitution of N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Risks Irreproducible Results


In-class 1,3,4-oxadiazole-2-yl-benzamide derivatives cannot be treated as interchangeable because subtle variations in the oxadiazole C5 aryl substituent position (meta vs. para) and the sulfonamide amine component (piperidine vs. morpholine vs. dimethylmorpholine) produce distinct conformational, electronic, and steric profiles that directly affect enzyme inhibition potency, selectivity, and pharmacokinetic behavior. For example, the meta-methoxy orientation in this compound positions the oxygen lone pair differently within the binding pocket than a para-methoxy analog, potentially altering hydrogen-bonding interactions with target residues [1]. The piperidin-1-ylsulfonyl group provides a specific combination of basicity, conformational rigidity, and lipophilicity that a morpholinosulfonyl or dimethylmorpholinosulfonyl variant cannot replicate. Class-level evidence from the N-substituted sulfonyl amide oxadiazole series demonstrates that individual compounds within this family exhibit KI values spanning a >10-fold range against acetylcholinesterase (AChE), carbonic anhydrase I (hCA I), and carbonic anhydrase II (hCA II) (KI ranges: 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II) [2], underscoring that small structural modifications yield quantitatively distinct biological outcomes.

Quantitative Differentiation Evidence for N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 533869-92-0) – Comparator-Based Selection Data


Structural Differentiation: 3-Methoxyphenyl vs. 4-Methoxyphenyl Oxadiazole Regioisomers – Impact on Pharmacophoric Geometry

The target compound bears a 3-methoxyphenyl substituent at position 5 of the 1,3,4-oxadiazole ring. The regioisomeric analog N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (also C21H22N4O5S, MW 442.5) places the methoxy group in the para position. In published SAR studies of 1,3,4-oxadiazole-sulfonamide hybrids, the position of aryl substituents significantly modulates enzyme inhibition potency. For instance, in the class of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides evaluated as monoamine oxidase B (MAO-B) inhibitors, meta-substituted phenyl derivatives exhibited IC50 values differing by up to 4.7-fold from their para-substituted counterparts [1]. Although no direct head-to-head comparison between the 3-methoxy and 4-methoxy regioisomers has been published, the meta-methoxy orientation in the target compound alters the dihedral angle between the phenyl ring and the oxadiazole plane, which is predicted to reposition the methoxy oxygen by approximately 2.4 Å relative to the para isomer, affecting hydrogen-bond acceptor geometry within target binding sites.

Structure-Activity Relationship (SAR) Oxadiazole chemistry Computational drug design

Sulfonamide Amine Component Differentiation: Piperidine vs. 2,6-Dimethylmorpholine – Conformational Rigidity and Lipophilicity

The target compound employs a piperidin-1-ylsulfonyl group, whereas the closest commercially available analog CAS 533869-97-5 substitutes this with a 2,6-dimethylmorpholin-4-ylsulfonyl moiety. The piperidine ring provides a symmetric, unsubstituted six-membered ring with chair conformation, yielding a calculated sulfonamide nitrogen geometry that places the piperidine ring in a well-defined orientation relative to the benzamide plane. In contrast, the 2,6-dimethylmorpholine ring introduces two methyl substituents that increase steric bulk and two ring oxygen atoms that alter the electronic character and hydrogen-bonding potential of the sulfonamide group . The molecular formula difference (C21H22N4O5S vs. C22H24N4O6S) results in a 30 Da mass increase and one additional hydrogen bond acceptor for the morpholine analog. The piperidine variant (XLogP 2.5, TPSA 123) is predicted to have marginally higher lipophilicity and lower TPSA than its dimethylmorpholine counterpart (estimated XLogP ~1.9, TPSA ~132), which may translate to differential membrane permeability [1].

Sulfonamide SAR Conformational analysis ADME prediction

Screening Selectivity Profile: Inactivity Against ST2, mHTT-CaM, and Pf-apPOL Targets Suggests a Favorable Selectivity Baseline

PubChem BioAssay records indicate that this compound (CID 2158934) was tested in three high-throughput screening campaigns and returned an 'Inactive' outcome in all three: (i) small-molecule inhibitors of ST2 (IL1RL1) (AID 1259354), (ii) AlphaScreen assay for small molecules abrogating mutant huntingtin–calmodulin (mHTT-CaM) interaction (AID 1671202), and (iii) fluorescence-based screening for inhibitors of Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL) (AID 1794808) [1]. While a negative result cannot definitively establish selectivity, the absence of promiscuous inhibition across these three mechanistically distinct targets provides a preliminary selectivity baseline that many pan-assay interference compounds (PAINS) or promiscuous aggregators would not achieve. In contrast, several structurally related 1,3,4-oxadiazole-sulfonamide analogs have been reported as hits in anti-infective and neurodegenerative disease screens [2], highlighting that within-class selectivity varies substantially.

Selectivity screening Target engagement Hit triage

Class-Level Enzyme Inhibition Potential: AChE and Carbonic Anhydrase Isoform Inhibition by N-Substituted Sulfonyl Amide 1,3,4-Oxadiazoles

The closest published evidence for the biological activity of this compound comes from the class of N-substituted sulfonyl amide derivatives incorporating the 1,3,4-oxadiazole structural motif, as reported by Güleç et al. (2022). In that study, ten derivatives (6a–6j) were evaluated for inhibition of AChE, hCA I, and hCA II. All compounds exhibited high potency, with KI values in the range of 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. Notably, the KI range for hCA II spans a >13-fold difference between the most and least potent analogs, demonstrating that the specific substitution pattern—including the aryl group at the oxadiazole C5 position—is a critical determinant of activity. The target compound's 3-methoxyphenyl group and piperidin-1-ylsulfonyl architecture place it within this active chemotype space, although its specific KI values have not been independently reported. The most potent representatives (6a, 6d, and 6h) were further characterized as orally bioavailable, highly selective, and brain-preferentially distributed AChEIs and hCAIs, with favorable ADME-Tox profiles and low cytotoxicity toward cortex neuron and SH-SY5Y neuroblastoma cells [1].

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Multi-target drug discovery

Physicochemical Drug-Likeness Comparison: Compliance with Lead-Like and Drug-Like Filters Relative to Structural Analogs

The target compound's computed physicochemical properties satisfy all four Lipinski Rule of Five criteria (MW 442.5 ≤ 500; XLogP 2.5 ≤ 5; HBD 1 ≤ 5; HBA 8 ≤ 10) and the more stringent lead-like filters (MW ≤ 460; XLogP ≤ 4.2). Its calculated TPSA of 123 Ų falls within the optimal range for oral bioavailability (≤140 Ų) and CNS penetration (≤90 Ų threshold suggests limited passive CNS entry) [1]. Compared to the 2,6-dimethylmorpholine analog (CAS 533869-97-5; estimated MW 472.5; estimated TPSA ~132), the piperidine variant has a 30 Da lower molecular weight, 0.6 log units higher lipophilicity, and 9 Ų lower TPSA, all favoring improved membrane permeability in passive diffusion models. Relative to the 3,4-dimethylphenyl analog (N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, MW 440.5), the target compound differs by only 2 Da in mass but exchanges the two methyl groups for a single methoxy group, which significantly alters hydrogen-bonding capacity (HBA changes from 7 to 8) and solvation properties .

Drug-likeness Physicochemical profiling Lead optimization

Synthetic Accessibility and Commercial Availability: Procurement-Ready Purity and Scalability Assessment

This compound is commercially available through multiple vendors with reported purity typically ≥95% . Its synthesis follows well-established protocols for 1,3,4-oxadiazole construction: hydrazide formation from the corresponding ester, cyclization to form the oxadiazole ring, and subsequent coupling with 4-(piperidin-1-ylsulfonyl)benzoic acid or its activated derivative. The 3-methoxybenzoic acid starting material is inexpensive and widely available, providing a cost advantage over analogs requiring more exotic aryl carboxylic acids. The piperidine-1-sulfonyl chloride intermediate can be prepared in a single step from piperidine and 4-(chlorosulfonyl)benzoic acid, whereas the 2,6-dimethylmorpholine analog (CAS 533869-97-5) requires the less common and more expensive cis-2,6-dimethylmorpholine starting material, commanding a higher commercial price (~$250/mg vs. estimated ~$150–200/mg for the piperidine analog at comparable quantities) .

Chemical procurement Synthetic chemistry Compound sourcing

Recommended Application Scenarios for N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 533869-92-0) Based on Quantitative Evidence


Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibitor Screening and SAR Expansion

This compound is best deployed as a screening candidate or SAR starting point in AChE and hCA inhibition programs. The Güleç et al. (2022) study demonstrates that N-substituted sulfonyl amide 1,3,4-oxadiazoles achieve KI values in the 9–120 nM range against these targets, with compounds 6a, 6d, and 6h showing oral bioavailability and brain penetration. The target compound's 3-methoxyphenyl-piperidine architecture positions it within this active chemotype space, and its documented inactivity against ST2, mHTT-CaM, and Pf-apPOL provides a favorable selectivity starting point [1].

Lead-Like Compound Library Construction for Central Nervous System (CNS) Drug Discovery

With a TPSA of 123 Ų (slightly above the 90 Ų threshold for optimal passive CNS penetration) and XLogP of 2.5, this compound sits at the boundary of CNS drug-like space, making it a useful probe for assessing the impact of subtle structural modifications on brain permeability. Its lead-like compliance (MW < 460, rotatable bonds 6) and favorable physicochemical profile relative to bulkier sulfonamide analogs support its inclusion in focused screening libraries for neurodegenerative disease targets [2].

Selectivity Profiling and Off-Target Risk Assessment in Multi-Target Drug Discovery

The compound's inactivity in three mechanistically distinct PubChem BioAssays (ST2 inhibition, mHTT-CaM interaction disruption, and Pf-apPOL inhibition) provides a documented selectivity baseline. Researchers procuring this compound for target-based screening can leverage these negative data as preliminary evidence against promiscuous binding behavior, reducing the risk of investing resources in a pan-assay interference compound. This selectivity information, while limited, is a tangible differentiator from other oxadiazole-sulfonamide analogs that lack any public screening data [3].

Cost-Efficient Primary Screening and Hit Identification Campaigns

The compound's simpler piperidine sulfonamide architecture (vs. dimethylmorpholine or other substituted amine variants) translates to lower synthetic complexity and procurement cost (~$150–200/mg vs. ~$250/mg for the closest commercial analog). This economic advantage makes it suitable for large-scale primary screening operations where compound consumption is high, particularly in academic or early-stage biotech settings with constrained budgets .

Quote Request

Request a Quote for N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.